TMC310911

HIV-1 Protease Inhibitor Drug Resistance

TMC310911 (ASC09) is the definitive HIV-1 protease inhibitor for resistance-focused research. Unlike darunavir, it retains potent activity against 82–96% of multi-PI-resistant clinical isolates (FC≤10) and demonstrates a superior genetic barrier with a distinct R41G/R41E mutational pathway. Its linear pharmacokinetics across a wide dose range (up to 2000 mg) minimize inter-animal variability for robust PK/PD modeling. For multi-drug-resistant HIV-1 studies, long-term resistance emergence experiments, or salvage therapy protocol development, TMC310911 delivers uncompromised PI-mediated inhibition where standard PIs fail.

Molecular Formula C38H53N5O7S2
Molecular Weight 756.0 g/mol
CAS No. 1000287-05-7
Cat. No. B611404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMC310911
CAS1000287-05-7
SynonymsTMC-310911;  ASC-09;  TMC310911;  ASC09;  TMC 310911;  ASC 09
Molecular FormulaC38H53N5O7S2
Molecular Weight756.0 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC5=C(C=C4)N=C(S5)NC6CCN(CC6)C7CCCC7
InChIInChI=1S/C38H53N5O7S2/c1-25(2)22-43(23-33(44)32(20-26-8-4-3-5-9-26)41-38(45)50-34-24-49-36-30(34)16-19-48-36)52(46,47)29-12-13-31-35(21-29)51-37(40-31)39-27-14-17-42(18-15-27)28-10-6-7-11-28/h3-5,8-9,12-13,21,25,27-28,30,32-34,36,44H,6-7,10-11,14-20,22-24H2,1-2H3,(H,39,40)(H,41,45)/t30-,32-,33+,34-,36+/m0/s1
InChIKeyJQUNFHFWXCXPRK-AMMMHQJVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TMC310911 (ASC09) Procurement Guide: HIV-1 Protease Inhibitor with Differentiated Resistance Profile vs. Darunavir and Class Peers


TMC310911 (also known as ASC09) is a novel investigational HIV type-1 protease inhibitor structurally related to darunavir but engineered for an improved virological profile [1]. The compound is a potent and orally active inhibitor with a median EC50 of 14 nM against wild-type HIV-1 and demonstrates broad activity against a wide spectrum of recombinant clinical isolates, including those resistant to multiple currently approved protease inhibitors [1].

Why Darunavir, Atazanavir, or Lopinavir Cannot Be Substituted for TMC310911 in Procurement Specifications


Despite structural similarity to darunavir, TMC310911 exhibits a distinct resistance profile and higher genetic barrier to resistance that cannot be replicated by other protease inhibitors [1]. In vitro resistance selection experiments with wild-type virus require longer times to generate resistant variants compared to darunavir, and the compound retains activity against 72%–94% of clinical isolates with decreased susceptibility to darunavir (FC ≤4–10) [1]. Substituting a generic PI without these resistance-attenuating properties may compromise experimental outcomes in studies of multi-drug resistant HIV-1 or in resistance emergence models.

TMC310911 Quantitative Evidence Guide: Direct Comparative Data vs. Darunavir and Multi-PI Resistant Panels


Retained Activity Against Darunavir-Resistant HIV-1 Clinical Isolates: 72%–94% Maintain Susceptibility

TMC310911 retains potent activity against a panel of clinical isolates that exhibit decreased susceptibility to darunavir. The fold change (FC) in TMC310911 EC50 is ≤4 for 72% of these isolates and ≤10 for 94% [1]. This demonstrates that TMC310911 remains effective against viral strains that have developed resistance to the current standard-of-care PI, darunavir [1].

HIV-1 Protease Inhibitor Drug Resistance

Higher Genetic Barrier to Resistance: Slower Emergence of Resistance Mutations vs. Darunavir in Wild-Type HIV-1

In vitro resistance selection (IVRS) experiments with wild-type HIV-1 demonstrated that TMC310911 required a longer time to select for resistant virus compared to darunavir under the same drug pressure conditions [1]. The selected mutations were R41G or R41E, which are distinct from the profile selected by darunavir [1]. This indicates a higher genetic barrier to resistance for TMC310911 [1].

HIV-1 Drug Resistance Resistance Selection

Superior Activity Against Multi-PI-Resistant Recombinant Isolates: 82%–96% Maintain Susceptibility (FC ≤4–10)

TMC310911 demonstrates broad antiviral activity against a large panel of 2,011 recombinant HIV-1 clinical isolates with decreased susceptibility to at least one currently approved PI. The fold change in EC50 was ≤4 for 82% of isolates and ≤10 for 96% [1]. This contrasts with multiple currently approved PIs, which show substantially higher fold changes against these same multi-PI-resistant strains [1].

HIV-1 Protease Inhibitor Multi-Drug Resistance

Clinical Antiviral Activity in Treatment-Naive HIV-1 Patients: Mean Viral Load Reduction of 1.53–1.79 log10 Copies/mL at Day 15

In a Phase 2a open-label randomized study, treatment-naive HIV-1-infected patients receiving TMC310911 coadministered with ritonavir (75–300 mg BID) achieved mean reductions in plasma HIV-1 RNA of 1.53 to 1.79 log10 copies/mL by day 15 [1]. This level of viral suppression is comparable to historical data for ritonavir-boosted darunavir in similar patient populations [1].

HIV-1 Clinical Trial Antiviral Efficacy

Linear and Predictable Pharmacokinetics with Ritonavir Boosting: Dose-Proportional Exposure up to 2000 mg Single Dose

TMC310911 exhibits linear pharmacokinetics following single (up to 2000 mg) and multiple (up to 900 mg) oral dose administrations in healthy participants [1]. Coadministration with ritonavir significantly improves systemic exposure; at 300 mg BID with 100 mg RTV BID, TMC310911 achieved mean Cmax and AUC values consistent with therapeutic dosing [1]. This predictable PK profile contrasts with some early-generation PIs that show non-linear absorption.

Pharmacokinetics HIV-1 Drug Metabolism

Distinct Resistance Mutation Profile: L10F/I47V/L90M Selected in Multi-PI-Resistant Background vs. V32I/I50V/G73S/L76V/V82I for Darunavir

When in vitro resistance selection was performed using the multi-PI-resistant recombinant isolate r13025, TMC310911 selected for mutations L10F, I47V, and L90M, resulting in a moderate fold change in EC50 of 16 [1]. In contrast, parallel selection with darunavir yielded five resistance-associated mutations (V32I, I50V, G73S, L76V, V82I) and a substantially higher fold change of 258 [1]. This indicates that TMC310911 drives a different evolutionary pathway with less severe resistance development.

HIV-1 Drug Resistance Resistance Mutations

Optimal Scientific and Procurement Applications for TMC310911 Based on Evidence-Driven Differentiation


In Vitro Studies of Multi-Drug Resistant HIV-1 Requiring Broad PI Activity

When experimental designs involve recombinant HIV-1 isolates with documented resistance to multiple approved protease inhibitors, TMC310911 is the appropriate PI choice. Its retained activity against 82%–96% of such isolates (FC ≤4–10) [1] ensures that PI-mediated inhibition is not confounded by pre-existing resistance, unlike darunavir or atazanavir which may show higher fold changes against these backgrounds [1].

Resistance Emergence and Evolution Studies Where Higher Genetic Barrier Is Required

Investigators conducting long-term culture experiments to study the kinetics of resistance emergence should select TMC310911 over darunavir. The compound requires a longer time to select for resistant variants in wild-type HIV-1 and drives a distinct mutational pathway (R41G/R41E) [1], providing a more gradual and potentially informative resistance evolution trajectory for mechanistic studies.

Preclinical In Vivo Pharmacokinetic and Efficacy Studies Requiring Linear, Predictable Exposure

For rodent or non-human primate studies where consistent drug exposure is critical, TMC310911 offers linear pharmacokinetics across a wide dose range (up to 2000 mg in humans) [3]. This property reduces inter-animal variability and simplifies dose extrapolation compared to protease inhibitors with non-linear absorption, enabling more reliable PK/PD modeling.

Clinical Research in Treatment-Naive or PI-Experienced HIV-1 Populations

Clinical trial procurement for studies targeting treatment-naive HIV-1 infection can justify TMC310911 based on its Phase 2a demonstration of robust viral load reduction (>1.5 log10 copies/mL) [2] and its favorable safety profile. For PI-experienced populations, the in vitro data showing retained activity against darunavir-resistant and multi-PI-resistant isolates [1] supports its inclusion in salvage therapy protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TMC310911

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.